molecular formula C19H33N5O6 B8114794 Boc-HyNic PEG3 amine

Boc-HyNic PEG3 amine

Cat. No.: B8114794
M. Wt: 427.5 g/mol
InChI Key: HXSWSIVXJKCYGE-UHFFFAOYSA-N
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Description

Advancements in Bifunctional Linkers for Molecular Construction

Bifunctional linkers are crucial tools in creating complex molecular architectures by forming covalent connections between molecules. papyrusbio.combiosynsis.com These linkers typically consist of two reactive ends separated by a spacer. papyrusbio.com The reactive endpoints are chosen based on their chemoselectivity, often targeting functional groups such as amines and sulfhydryls present in proteins and other biomolecules. papyrusbio.com Heterobifunctional linkers, with their dissimilar reactive groups, are particularly useful for creating conjugates between different types of molecules in a controlled, two-step process, minimizing unwanted side reactions like self-conjugation or polymerization. papyrusbio.com Boc-HyNic PEG3 amine, with its protected amine and HyNic functionalities, fits this description, offering a controlled approach to conjugation. axispharm.com

The Strategic Role of Hydrazinonicotinamide (HyNic) in Ligand Design

Hydrazinonicotinamide (HyNic) is a well-established functional group in bioconjugation, particularly known for its efficient and stable reaction with aldehydes and ketones to form hydrazone bonds. axispharm.comabacusdx.com This reaction is often employed in the conjugation of biomolecules. axispharm.com A common strategy involves pairing a HyNic-modified molecule with a molecule modified with an aromatic aldehyde, such as 4-formylbenzamide (B2918280) (4FB). abacusdx.com The reaction between the hydrazine (B178648) group of HyNic and the aldehyde group of 4FB forms a stable bis-arylhydrazone linkage. abacusdx.com This chemistry is robust and can be performed under mild, aqueous conditions, which is often necessary to preserve the activity of biomolecules. abacusdx.com HyNic has also been utilized as a bifunctional complexing agent, notably for labeling peptides and proteins with Technetium-99m for molecular imaging applications. iaea.orgkcl.ac.uksnmjournals.orgnih.gov

Polyethylene (B3416737) Glycol (PEG) Moieties in Tailoring Bioconjugate Characteristics

Polyethylene glycol (PEG) is a highly valuable polymer in bioconjugation due to its unique properties, including biocompatibility, water solubility, low immunogenicity, and flexibility. europeanpharmaceuticalreview.comresearchgate.netucl.ac.beekb.eg The incorporation of PEG chains into bioconjugates, a process known as PEGylation, can significantly alter their physicochemical and pharmacokinetic properties. europeanpharmaceuticalreview.comucl.ac.beekb.egwikipedia.org PEGylation can enhance the solubility of hydrophobic molecules, increase the hydrodynamic size of conjugates (leading to reduced renal clearance and extended circulation half-life), decrease susceptibility to enzymatic degradation, and reduce immunogenicity. europeanpharmaceuticalreview.comresearchgate.netucl.ac.beekb.egwikipedia.org The PEG3 moiety in this compound serves as a short, hydrophilic spacer that contributes to the solubility and flexibility of the linker and the resulting conjugate. axispharm.com The length of the PEG chain can be tailored to optimize the properties of the final bioconjugate. researchgate.net

Integration of Amine Functionality for Diverse Synthetic Applications

The amine functional group is a common target for bioconjugation due to its nucleophilic character and prevalence in biomolecules, particularly at the N-terminus and in lysine (B10760008) residues of proteins. thermofisher.comcreative-proteomics.comresearchgate.netthermofisher.com this compound incorporates an amine functionality protected by a tert-butyloxycarbonyl (Boc) group. axispharm.com The Boc group is a widely used protecting group in organic synthesis, particularly for amines, as it is stable under various reaction conditions but can be readily removed by treatment with mild acids, such as trifluoroacetic acid. wikipedia.orgontosight.aiaxispharm.com This protected amine allows for selective reactions at the HyNic end of the linker first. Once the HyNic has been conjugated to a molecule, the Boc group can be deprotected to reveal a free amine. axispharm.com This newly available amine can then be utilized for further conjugation reactions with molecules possessing amine-reactive groups, such as activated esters (e.g., NHS esters), carboxylic acids (via carbodiimide (B86325) coupling), or other electrophiles. thermofisher.comcreative-proteomics.comthermofisher.combroadpharm.com This modularity provided by the protected amine expands the linker's utility for creating more complex molecular assemblies or conjugating to molecules that require amine-based coupling chemistry. axispharm.comnih.gov

Properties

IUPAC Name

tert-butyl N-[[5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O6/c1-19(2,3)30-18(26)24-23-16-5-4-15(14-22-16)17(25)21-7-9-28-11-13-29-12-10-27-8-6-20/h4-5,14H,6-13,20H2,1-3H3,(H,21,25)(H,22,23)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWSIVXJKCYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of Boc Hynic Peg3 Amine Derivatives

Protection Strategies for Hydrazinonicotinamide (HyNic) Moieties: The Boc Group

Hydrazinonicotinamide (HyNic) is a bifunctional chelating agent often used for radiolabeling biomolecules with technetium-99m. nih.govresearchgate.net Its structure contains a hydrazine (B178648) functional group, which can be susceptible to unwanted side reactions during synthesis. researchgate.net The tert-butyloxycarbonyl (Boc) group is commonly employed as a protecting group for amines and hydrazines in organic synthesis due to its relative stability and ease of removal under mild acidic conditions. bzchemicals.com

Regioselective Boc Protection of the Hydrazine Nitrogen

Regioselective protection of the hydrazine nitrogen in HyNic is crucial to ensure that subsequent reactions occur at the desired site. Boc protection of hydrazines can be achieved using di-tert-butyl dicarbonate (B1257347) ((t-BuOCO)₂O or Boc₂O). thieme-connect.comresearchgate.net While amine Boc-protection is well-established, the protection of hydrazines can be more complex, with limited examples described. researchgate.net

Studies have investigated the regioselective alkylation of Boc-protected hydrazines. For instance, the regioselective benzylation of N-Boc-N'-COCF₃-protected hydrazine has been reported. tandfonline.comtandfonline.com The choice of reaction conditions, including solvent and base, significantly influences the selectivity and yield of the protected product. tandfonline.commdpi.com For example, using di-tert-butyl dicarbonate in anhydrous dimethylformamide (DMF) can yield a mono-Boc protected derivative, while reaction in pyridine (B92270) may result in a mixture of mono- and di-Boc protected products. mdpi.com An efficient solventless technique for Boc introduction into hydrazines and amines using molten di-(tert-butyl)dicarbonate without a catalyst has also been reported. researchgate.net

Increasing the ratio of triethylamine (B128534) (TEA) to chloronicotinic acid has been shown to improve the synthesis of both 2-Boc-HYNIC and 6-Boc-HYNIC, with a molar ratio of 1:2 improving the yield of 6-Boc-HYNIC from 78% to 98%. kent.ac.uk

Compatibility of Boc-HyNic with Subsequent Synthetic Steps

The Boc protecting group is generally compatible with various synthetic transformations. However, its removal typically requires acidic conditions, which might not be suitable for acid-sensitive molecules, such as proteins. researchgate.net For applications involving bioconjugation with proteins, alternative protecting groups or strategies might be necessary. researchgate.net Despite this, the Boc group is widely used during the conjugation of HYNIC to peptides. researchgate.net Fmoc-N-epsilon-(Hynic-Boc)-Lys, a precursor for solid-phase peptide synthesis (SPPS) of ⁹⁹mTc-labeled peptides, demonstrates the compatibility of the Boc-HyNic moiety with SPPS techniques, allowing for site-specific incorporation of the chelating agent. nih.govresearchgate.net

Elaboration of Polyethylene (B3416737) Glycol (PEG) Linkers with Controlled Length (PEG3)

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules. mdpi.com PEG3 refers to a short PEG chain consisting of three ethylene (B1197577) glycol units. Using monodisperse PEG linkers with controlled lengths is important for ensuring product homogeneity and reproducibility. researchgate.netjenkemusa.com

Synthetic Methodologies for Monodisperse PEG-Amine Constructs

Monodisperse PEG derivatives, particularly short-chain PEGs like PEG3, can be synthesized with high purity. jenkemusa.com Traditional methods for synthesizing amino-terminated PEG often involve a two-step approach: activation of the PEG hydroxyl group (e.g., by tosylation or mesylation) followed by nucleophilic substitution with ammonia (B1221849) or a protected amine. mdpi.comatlantis-press.com

Alternatively, controlled polymerization techniques, such as ring-opening polymerization of ethylene oxide initiated from protected amine or alcohol initiators, can be used to prepare heterobifunctional PEGs with controlled molecular weights and narrow dispersity. researchgate.net Divergent synthetic approaches can also provide access to functional PEG copolymers with precise functional groups. researchgate.net

Monodisperse PEG-amine constructs with controlled lengths, such as amino-PEG3-t-butyl ester, are commercially available and used as heterobifunctional PEG linkers. biochempeg.com These linkers typically contain a reactive amine group and a protected functional group, allowing for selective conjugation. biochempeg.com

Functionalization Strategies for Terminal Amine Groups on PEG

The terminal amine group on PEG linkers serves as a versatile handle for conjugation to various molecules. Primary amines are reactive towards functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). biochempeg.combioglyco.com

Functionalization strategies for terminal amine groups on PEG include reactions with activated esters (like NHS esters), reductive amination with aldehydes or ketones, and coupling with carboxylic acids using coupling reagents. mdpi.combioglyco.com For example, amine-terminated PEG can be prepared by the reduction of an azide (B81097) or by nucleophilic substitution of mesylate-terminated PEG using ammonia. mdpi.com Functionalization yields of >95% can be achieved in many cases. mdpi.com

The introduction of carbamate (B1207046) linkages via the in situ generation of isocyanate from an acyl azide moiety offers advantages in terms of linker stability and conjugation efficiency compared to conventional ether and ester linkages. researchgate.net This strategy can be applied to the post-functionalization of hydroxyl and amine-containing precursors. researchgate.net

Convergent Synthesis of Boc-HyNic-PEG3-Amine Scaffolds

The convergent synthesis of Boc-HyNic-PEG3-amine scaffolds involves coupling the pre-synthesized Boc-HyNic moiety with the PEG3-amine linker. This approach allows for the independent synthesis and purification of the two main components before their final combination.

While specific detailed synthetic schemes for Boc-HyNic-PEG3-amine were not extensively detailed in the search results, the general principles of convergent synthesis involving Boc-protected linkers and PEG-amine derivatives are established. For instance, the synthesis of peptide radiopharmaceuticals has utilized Fmoc-N-epsilon-(Hynic-Boc)-Lys, which involves a pre-formed Boc-HyNic moiety conjugated to a lysine (B10760008) residue that can then be incorporated into a peptide chain via solid-phase synthesis. nih.govresearchgate.net

The coupling reaction between the Boc-HyNic component and the PEG3-amine linker would typically involve the formation of a stable bond, such as an amide linkage. This would require activating a carboxyl group on one component (if present) or using a suitable coupling reagent to facilitate the reaction between an amine and a carboxylic acid.

The Boc-HyNic-PEG3-amine molecule itself is described as a heterobifunctional PEG reagent containing a Boc-protected amine and a free amine, linked by a PEG spacer. biochempeg.com This suggests that the "amine" in "Boc-HyNic PEG3 amine" refers to the terminal amine of the PEG linker, while the Boc-HyNic portion provides the protected hydrazine functionality. Such a molecule could be synthesized by reacting a Boc-protected HyNic derivative with a PEG3 linker that has a reactive group at one end and a protected or free amine at the other, followed by deprotection if necessary. Alternatively, a PEG3 linker with orthogonal functional groups could be used, reacting one end with a Boc-protected group and the other with a HyNic precursor.

The final Boc-HyNic-PEG3-amine scaffold, with its protected hydrazine and terminal amine, is a versatile intermediate for further conjugation reactions. The Boc group can be removed under mild acidic conditions to reveal the reactive hydrazine, while the terminal amine can be used to attach the molecule to various substrates or biomolecules. biochempeg.com

Coupling Reactions for Integrating Boc-HyNic with PEG-Amine Linkers

The formation of this compound involves the coupling of a Boc-protected HyNic derivative with a PEG3 amine linker. Coupling reactions are fundamental in creating the amide bond between the carboxylic acid function of Boc-HyNic and the amine group of the PEG3 spacer.

Common coupling reagents and strategies are employed for this purpose. For instance, the reaction between carboxylic acids and amines to form amide bonds can be facilitated by carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), often in conjunction with additives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) or HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) hmdb.calgcstandards.comcymitquimica.combroadpharm.com. NHS esters (N-Hydroxysuccinimide esters) are also frequently used reactive groups that readily couple with primary amines under appropriate conditions, typically at slightly alkaline pH (pH 7-9) hmdb.canih.govtcichemicals.comnih.gov. The Boc-HyNic component, possessing a carboxylic acid group (when the Boc group is on the hydrazine nitrogen), can be activated to form an NHS ester or coupled directly with the PEG3 amine using carbodiimide (B86325) chemistry.

Alternatively, the unique reactivity of the HyNic group, an aromatic hydrazine, can be utilized. The HyNic group specifically reacts with aldehydes, often introduced via a 4-formylbenzamide (B2918280) (4FB) moiety on a second molecule, to form a stable hydrazone bond amerigoscientific.comuni.lu. While this reaction is typically used for conjugating a HyNic-modified molecule to a 4FB-modified molecule, the synthesis of the this compound itself relies on forming the amide bond between Boc-HyNic and the PEG linker.

The choice of coupling conditions, including solvent, temperature, reaction time, and the specific coupling reagents, is critical to ensure high yield and purity of the this compound product.

Solid-Phase Peptide Synthesis (SPPS) Incorporating HyNic-Boc Derivatives with PEG Spacers

HyNic-Boc derivatives, including those linked to PEG spacers, can be incorporated into peptides using solid-phase peptide synthesis (SPPS). This technique allows for the controlled, sequential addition of amino acids to a solid support, facilitating the synthesis of complex peptide sequences.

In SPPS, the peptide chain is built on a resin, and amino acids with protected functional groups are coupled to the growing chain. Boc-HyNic or related HyNic-Boc derivatives, often functionalized with an amine-reactive group or incorporated via a modified amino acid like lysine, can be introduced at specific positions within the peptide sequence or at the N-terminus cymitquimica.comymilab.comcenmed.combiochempeg.com. When a PEG spacer is desired between the peptide and the HyNic group, a PEG-containing amino acid or linker molecule is incorporated during the synthesis.

Fmoc (fluorenylmethyloxycarbonyl) chemistry is a common strategy in SPPS, where the Fmoc group is used for temporary Nα-amino protection and is removed under basic conditions (e.g., with piperidine) lgcstandards.comymilab.comcenmed.com. Boc-HyNic can be coupled to the deprotected N-terminus of a peptide synthesized using Fmoc chemistry cymitquimica.comymilab.com. Alternatively, a lysine residue modified with a Boc-HyNic-PEG linker on its side chain amine can be incorporated during the SPPS elongation biochempeg.com.

Cleavage of the synthesized peptide-HyNic-PEG conjugate from the solid support is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA), which also removes acid-labile protecting groups like the Boc group on the HyNic moiety cymitquimica.combroadpharm.comfishersci.ca. The use of Boc as a protecting group for the hydrazine nitrogen of HyNic is common in SPPS, although its removal requires acidic conditions that might affect the integrity of certain peptides or conjugates biochempeg.com.

SPPS allows for precise control over the sequence and incorporation of functional groups, making it a valuable method for synthesizing peptides conjugated to this compound for various applications.

Analytical Methodologies for Confirming Molecular Architecture

Confirming the successful synthesis and verifying the molecular architecture of this compound derivatives and their conjugates is crucial. A combination of analytical techniques is typically employed for this purpose, focusing on purity, molecular weight, and structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the purification and analysis of these compounds. Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of synthesized peptides and conjugates containing HyNic and PEG moieties cymitquimica.comymilab.comfishersci.ca. Size exclusion HPLC can also be used to evaluate the molecular size and confirm the formation of conjugates. HPLC is often coupled with UV detection, as the HyNic group contains a chromophore that absorbs UV light.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the identity of the synthesized products. Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used techniques that provide accurate mass information for polar molecules like peptides and PEGylated compounds broadpharm.comymilab.com. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) can also be used, particularly for larger molecules like peptides fishersci.ca. By comparing the experimentally determined mass with the calculated theoretical mass, the successful formation of the desired compound can be confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides detailed structural information about the compound. Analysis of the chemical shifts and coupling patterns in the 1H NMR spectrum allows for the confirmation of the presence and connectivity of the Boc group, the HyNic moiety, the PEG chains, and the terminal amine. This technique is valuable for verifying the structure and purity of intermediates and final products.

These analytical methodologies, often used in combination, provide comprehensive characterization data essential for confirming the successful synthesis and molecular architecture of this compound derivatives.

Mechanistic Basis and Methodological Considerations in Hynic Mediated Bioconjugation Utilizing Peg3 Amine Linkers

Principles of Bis-Aryl Hydrazone Formation in Conjugation Reactions

The reaction between the HyNic hydrazine (B178648) and the 4FB aldehyde results in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone linkage. interchim.frbiotechniques.com The aromatic nature of both the nicotinamide (B372718) and the formylbenzene moieties contributes to the stability of the resulting bis-aryl hydrazone bond through resonance stabilization. interchim.fr This specific reaction pair, HyNic and 4FB, is designed for high specificity, reacting primarily with each other. interchim.fr The formation of this bis-aryl hydrazone bond is also chromophoric, exhibiting a maximum absorbance at 354 nm with a molar extinction coefficient of 29,000 L·mol⁻¹·cm⁻¹, which allows for spectrophotometric monitoring and quantification of the conjugation reaction. biotechniques.comadipogen.comtrilinkbiotech.cominterchim.fr

Optimizing Reaction Kinetics and Yields for Hydrazone Bond Formation

The kinetics of hydrazone bond formation in HyNic-mediated conjugation can be significantly influenced by reaction conditions. The reaction is acid-catalyzed, with optimal kinetics typically observed at mildly acidic pH, around pH 4.5-5.0. interchim.frinterchim.fr However, to preserve the biological activity of sensitive biomolecules like antibodies, conjugation reactions are often performed at slightly higher, milder pH values, such as pH 6.0. interchim.frtrilinkbiotech.cominterchim.fr

The presence of aniline (B41778) can act as a catalyst, accelerating the formation of the bis-aryl hydrazone bond by 10-100-fold, leading to significantly improved reaction rates and higher conjugate yields, often exceeding 95%. biotechniques.comtrilinkbiotech.cominterchim.fr Using a molar excess of one of the reactive components, such as a 2-5 mole excess of the HyNic-modified molecule, can also drive the reaction towards completion and achieve high conjugate yields, typically over 80%. interchim.fr Concentration of the biomolecules can also impact yield, with optimal concentrations leading to better results. nih.gov

Influence of Reaction Environment on Conjugation Efficiency

The reaction environment, including pH, buffer composition, and temperature, plays a critical role in the efficiency of HyNic-mediated conjugation. While optimal kinetics occur at lower pH, maintaining the biological activity of biomolecules necessitates working within a compatible pH range, typically around pH 6.0 for antibodies. interchim.frtrilinkbiotech.cominterchim.fr Buffers used for conjugation should be free of primary amines (like Tris or glycine) as they can compete with the intended reaction. thermofisher.comrsc.orgaatbio.com

Temperature can also affect reaction kinetics. While reactions often proceed efficiently at room temperature, optimizing temperature may be necessary for specific biomolecules or to achieve desired reaction rates. nih.govmdpi.com The stability of the HyNic-4FB hydrazone bond across a broad pH range (pH 2-10) and at elevated temperatures (up to 95°C) allows for flexibility in downstream processing and analysis. biotechniques.comtrilinkbiotech.com

Table 1: Factors Influencing HyNic-Mediated Conjugation

FactorInfluence on Kinetics/YieldOptimal/Typical ConditionsNotes
pH Acid-catalyzed, affects reaction rate.Optimal kinetics: pH 4.5-5.0. interchim.frinterchim.fr Typical for antibodies: pH 6.0. interchim.frtrilinkbiotech.cominterchim.frMust balance kinetics with biomolecule stability.
Catalyst (Aniline) Significantly accelerates reaction (10-100x). biotechniques.comtrilinkbiotech.cominterchim.frCan lead to >95% yield. interchim.frUsed to improve efficiency, especially for large biomolecules. biotechniques.comtrilinkbiotech.com
Molar Ratio Excess of one reactant drives reaction to completion.2-5 mole excess of HyNic-peptide for >80% yield. interchim.frSpecific ratios may need optimization based on biomolecules. nih.gov
Buffer Presence of competing nucleophiles reduces efficiency.Use buffers free of primary amines (e.g., phosphate). thermofisher.comaatbio.comAvoid Tris or glycine (B1666218) during conjugation. thermofisher.comrsc.orgaatbio.com
Temperature Affects reaction rate.Room temperature is common. nih.govmdpi.comOptimization may be needed for specific applications. nih.govmdpi.com
Concentration Can impact reaction yield.Optimal concentrations improve yields. nih.govHigher concentrations generally favor bimolecular reactions.

Orthogonal Reactivity of the Amine Moiety in Bioconjugate Synthesis

A key feature of Boc-HyNic PEG3 amine is the presence of a Boc-protected amine at the terminus of the PEG3 linker, providing an orthogonal reactive handle. axispharm.com The Boc group serves as a protecting group, rendering the amine unreactive during the initial HyNic-mediated conjugation step. After the hydrazone bond is formed, the Boc group can be selectively removed under mild acidic conditions to reveal a free primary amine. biochempeg.comacsgcipr.orgbzchemicals.comresearchgate.net This deprotected amine can then be utilized for subsequent conjugation reactions with a different biomolecule or label, orthogonal to the hydrazone chemistry.

Amine-Reactive Chemistry for Biomolecule Attachment

Primary amines are common functional groups in biomolecules, particularly at the N-terminus of peptides and proteins and in the side chains of lysine (B10760008) residues. thermofisher.comaatbio.comthermofisher.comnih.gov These amines are nucleophilic and can be targeted by a variety of reactive chemical groups for conjugation. aatbio.comthermofisher.comnih.gov Commonly used amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and imidoesters. thermofisher.comrsc.orgaatbio.comthermofisher.comnih.gov

NHS esters are among the most popular due to their stability and efficient reaction with primary amines under slightly alkaline conditions (pH 7.2-9) to form stable amide bonds. thermofisher.comaatbio.comthermofisher.comnih.gov Isothiocyanates also react with amines to form stable thiourea (B124793) linkages, although NHS esters are often preferred due to faster reaction rates and the formation of more stable conjugates. rsc.orgaatbio.com The deprotected amine on the this compound linker is readily available for reaction with such amine-reactive reagents introduced on a second molecule.

Modulating Bioconjugate Behavior through PEGylation

The inclusion of a PEG3 spacer in the this compound linker significantly influences the properties of the resulting bioconjugate. PEGylation, the process of conjugating polyethylene (B3416737) glycol chains to molecules, is a widely used strategy to improve the characteristics of biopharmaceuticals and other biomolecules. nih.govnih.govmdpi.comwikipedia.org While longer PEG chains are often used to dramatically increase hydrodynamic size and extend circulation half-life by reducing renal clearance, even short PEG linkers like PEG3 can impart beneficial changes. nih.govnih.govwikipedia.org

The PEG3 spacer is hydrophilic and flexible, which can enhance the water solubility of the bioconjugate, particularly when conjugating hydrophobic molecules. axispharm.comnih.govmdpi.comwikipedia.org PEGylation can also reduce non-specific binding and aggregation of the conjugate. axispharm.com Furthermore, the PEG chain can shield the conjugated biomolecule from recognition by the immune system, potentially reducing immunogenicity and antigenicity. nih.govnih.govmdpi.comwikipedia.orgpreprints.org Although PEGylation is primarily known for its effects on pharmacokinetics and immunogenicity, the PEG3 linker in this context primarily serves as a soluble, flexible bridge between the HyNic moiety and the protected amine, influencing the local environment and presentation of the conjugated species.

Table 2: Potential Effects of PEGylation (with PEG3) on Bioconjugate Properties

PropertyPotential Effect of PEGylation (PEG3)Notes
Solubility Increased water solubility, especially for hydrophobic conjugates. axispharm.comnih.govmdpi.comwikipedia.orgPEG is highly hydrophilic. nih.govmdpi.comwikipedia.org
Aggregation Reduced tendency for aggregation. axispharm.comHydrophilic PEG chain can prevent intermolecular interactions. axispharm.com
Flexibility Provides a flexible link between conjugated molecules. axispharm.comAllows for greater conformational freedom of the conjugate. axispharm.com
Immunogenicity Potential reduction in immune recognition. nih.govnih.govmdpi.comwikipedia.orgpreprints.orgPEG can "mask" the conjugated molecule. nih.govwikipedia.org

Enhancing Solubility and Reducing Aggregation

The incorporation of polyethylene glycol (PEG) chains, such as the PEG3 unit in this compound, is a widely used strategy to improve the physicochemical properties of bioconjugates, particularly their solubility and to reduce aggregation axispharm.comrsc.orgadcreview.com. PEG is a hydrophilic, water-soluble, and biocompatible polymer adcreview.comthermofisher.com. Attaching PEG to hydrophobic molecules or biomolecules can significantly increase their solubility in aqueous solutions axispharm.comrsc.org. This is particularly important when conjugating hydrophobic drugs or probes to proteins or other biomolecules for applications in biological environments rsc.orgadcreview.com.

Hydrophobic interactions between conjugated molecules can lead to aggregation and precipitation, which can reduce the efficacy and increase the immunogenicity of bioconjugates rsc.org. The hydrophilic nature of the PEG spacer reduces these non-specific hydrophobic interactions, thereby decreasing the potential for aggregation and precipitation rsc.orgthermofisher.com. The PEG chain creates a hydration shell around the conjugate, which helps to keep the molecules separated and dispersed in solution rsc.org. Studies have shown that the inclusion of PEG spacers in antibody-drug conjugates (ADCs), which often involve hydrophobic drug payloads, enhances solubility and reduces aggregation compared to conjugates made with traditional hydrophobic linkers rsc.orgadcreview.com. The length and density of the PEG chains can influence the extent of improvement in solubility and reduction in aggregation rsc.org. While longer PEG chains generally provide greater hydrophilicity, there can be trade-offs depending on the specific application and the size of the molecules being conjugated rsc.org.

Impact on Steric Hindrance and Accessibility of Binding Sites

PEG linkers, including the PEG3 unit, also play a crucial role in managing steric hindrance and influencing the accessibility of binding sites in bioconjugates thermofisher.com. The flexible and non-fouling nature of PEG can create a protective shield around the conjugated biomolecule rsc.orgucl.ac.be. This "stealth effect" can reduce non-specific binding to other molecules or surfaces, which is beneficial in applications like targeted drug delivery or diagnostic assays thermofisher.com.

The PEG spacer provides a physical distance between the conjugated entities and the core biomolecule thermofisher.com. This distance can help to reduce steric hindrance that might otherwise interfere with the binding activity of the biomolecule, such as an antibody binding to its target antigen rsc.org. By extending the reactive group (like HyNic or the deprotected amine) away from the surface of the biomolecule, the PEG linker can improve the accessibility of this group for conjugation reactions thermofisher.com. Similarly, if a targeting ligand is attached via a PEG linker, the PEG chain can project the ligand away from the bulk of the conjugate, facilitating its interaction with its receptor rsc.org.

However, the length and conformation of the PEG linker can have complex effects on steric hindrance and binding. While a sufficiently long PEG linker can improve accessibility by reducing steric clash, excessively long or flexible PEG chains might, in some cases, interfere with ligand-receptor binding due to entanglement or shielding effects rsc.org. The PEG3 linker is a relatively short PEG chain, offering some degree of flexibility and separation without the potential for significant entanglement issues associated with much longer PEG polymers. The optimal length of the PEG linker often depends on the specific molecules being conjugated and the desired application rsc.orgrsc.org.

Applications of Boc Hynic Peg3 Amine in Radiolabeling for Molecular Imaging Research

Coordination Chemistry of Hydrazinonicotinamide (HyNic) with Technetium-99m (99mTc)

Hydrazinonicotinamide (HyNic) is a widely used bifunctional chelating agent for radiolabeling peptides and proteins with 99mTc. ontosight.ai HyNic forms stable complexes with 99mTc. researchgate.netresearchgate.net

Ligand Requirements and Auxiliary Co-ligand Systems (e.g., Tricine (B1662993), EDDA)

HyNic alone cannot fully occupy the coordination sphere of 99mTc. mdpi.comexplorationpub.com Therefore, auxiliary co-ligands are essential to complete the coordination sphere and form a stable complex with high radiochemical yield. researchgate.netmdpi.com Commonly used co-ligands include tricine (N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine) and ethylenediamine-N,N'-diacetic acid (EDDA). mdpi.comexplorationpub.com Tricine and EDDA are considered among the best candidates for optimal in vivo biodistribution. mdpi.com The nature of the co-ligand significantly impacts the stability, lipophilicity, and biodistribution of the 99mTc-HyNic complex, influencing factors such as blood protein binding, blood clearance rate, and liver uptake. mdpi.com Studies have shown that tricine and EDDA can yield stable radiochemical complexes. explorationpub.com EDDA is generally preferred over tricine for preparing 99mTc-HyNic complexes due to higher in vivo stability and fewer isomeric forms. mdpi.com However, labeling with EDDA typically requires heating, which may not be suitable for larger polypeptides sensitive to heat, whereas tricine allows for efficient labeling at room temperature, although it may result in complexes with lower stability. snmjournals.org

Elucidating Technetium Coordination Sphere and Oxidation State

The exact structure of the 99mTc-HyNic complex is not entirely clear, but it is understood that the technetium atom binds to the hydrazine (B178648) group, and the remaining coordination sites are filled by atoms from one or more co-ligands. researchgate.net HyNic is capable of coordinating technetium through the nitrogen atoms in the pyridine (B92270) and hydrazine moieties. mdpi.com It can coordinate in either a monodentate mode through the terminal hydrazine nitrogen or in a chelating mode involving the pyridine nitrogen. researchgate.netnih.gov LC-MS studies suggest that binding of technetium to the HyNic-peptide and co-ligand involves the displacement of five hydrogen atoms, indicating a formal oxidation state of +5 for technetium. researchgate.netnih.gov These studies also suggest that the technetium in these complexes does not have oxo- or halide ligands. nih.gov The coordination geometry of 99mTc is often distorted octahedral, and since HyNic may occupy only one or two coordination sites, co-ligands are necessary to complete the sphere. acs.orgmdpi.comresearchgate.net

Development of 99mTc-Labeled Bioconjugates via Boc-HyNic PEG3 Amine Scaffolds

This compound, or similar HyNic-PEG linkers, are used as scaffolds to create 99mTc-labeled bioconjugates. The PEG3 linker provides a hydrophilic spacer between the targeting vector and the radiometal, which can influence the biodistribution and reduce non-specific binding.

Strategies for Incorporating HyNic-PEG3-Amine into Targeting Vectors (e.g., Peptides, Proteins, Nanoparticles)

The HyNic group is typically attached to an amino group on the targeting molecule, such as the N-terminus of a peptide or lysine (B10760008) residues in proteins, often through the formation of amide bonds. explorationpub.com this compound provides a convenient handle for this conjugation via its amine group after Boc deprotection. This allows for the incorporation of the HyNic-PEG3 linker into various biomolecules, including peptides, proteins, and potentially nanoparticles, enabling subsequent radiolabeling with 99mTc. explorationpub.com

Methodologies for Efficient 99mTc Radiolabeling of Conjugates

Efficient radiolabeling of HyNic-conjugated biomolecules with 99mTc is crucial for their application in molecular imaging. The labeling procedure typically involves the reaction of the HyNic-conjugate with [99mTc]TcO4- (technetium pertechnetate), usually in the presence of a reducing agent (such as stannous chloride) and the necessary co-ligands (like tricine and/or EDDA). researchgate.netmdpi.comacs.org The reaction conditions, including pH, temperature, and reaction time, can influence the radiochemical yield and purity. mdpi.comcapes.gov.br Kit formulations containing the HyNic-conjugate, co-ligands, and reducing agent can be prepared for convenient and rapid radiolabeling with 99mTc eluted from a 99Mo/99mTc generator. researchgate.netmdpi.comneliti.com High radiochemical purity (>90%) is generally required for radiopharmaceuticals. neliti.com

Preclinical Assessment of Radiolabeled HyNic-PEG Conjugates in Molecular Imaging Research

Preclinical evaluation of 99mTc-labeled HyNic-PEG conjugates involves assessing their in vitro and in vivo characteristics to determine their potential as molecular imaging agents. This includes evaluating their stability, receptor binding affinity (if applicable), and biodistribution in animal models. snmjournals.orgnih.govnih.gov Biodistribution studies typically involve administering the radiolabeled conjugate to animals and measuring the radioactivity uptake in various organs and tissues at different time points. mdpi.comnih.govresearchgate.net This provides information on the tracer's targeting specificity, clearance pathways, and accumulation in non-target organs. mdpi.comnih.govresearchgate.net Factors such as the choice of co-ligand and the properties of the targeting vector can significantly influence the biodistribution and tumor-to-background ratios. mdpi.comsnmjournals.orgmdpi.com

Organ%ID/g (Time Point 1)%ID/g (Time Point 2)%ID/g (Time Point 3)
Tumore.g., 4.54 ± 0.47 researchgate.nete.g., 5.32 ± 0.56 researchgate.nete.g., 7.20 ± 0.27 nih.gov
Bloode.g., 3.5 mdpi.come.g., 1.5 explorationpub.come.g., 2.35 ± 0.14 nih.gov
Livere.g., >25 mdpi.come.g., 1.33 ± 0.22 researchgate.nete.g., Highest nih.gov
Kidneye.g., High snmjournals.orge.g., 95.0 explorationpub.come.g., High mdpi.com
Spleene.g., 7.0 ± 0.8 mdpi.come.g., 0.88 ± 0.13 researchgate.net
Intestinee.g., High snmjournals.orge.g., 1.58 ± 0.32 researchgate.net
Hearte.g., 0.66 ± 0.08 researchgate.net
Lunge.g., 1.93 ± 0.18 researchgate.net
Musclee.g., 1.42 ± 0.04 nih.gov

Note: Data in this table are illustrative examples derived from various studies on 99mTc-HyNic conjugates and may not represent a single experiment or specifically a this compound conjugate unless indicated by the citation.

Advanced Research and Future Trajectories of Boc Hynic Peg3 Amine in Chemical Biology

Engineering HyNic-PEG3 Amine for Emerging Therapeutic Modalities (e.g., PROTACs)

The development of emerging therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) relies heavily on the rational design of linkers that connect a target protein ligand to an E3 ubiquitin ligase ligand nih.gov. PEG-based linkers, including those incorporating a PEG3 unit, have been widely explored in PROTAC design due to their ability to influence the spatial arrangement and pharmacokinetic properties of the chimeric molecule nih.govcenmed.combmrb.ionih.govwikipedia.orgwikipedia.org. While Boc-HyNic PEG3 amine itself may not be directly incorporated into a PROTAC structure in its protected form, its deprotected counterpart, HyNic PEG3 amine, or related HyNic-PEG derivatives, offer interesting possibilities.

The PEG3 amine portion, after Boc deprotection, provides a primary amine handle that can be readily conjugated to various functional groups present on target protein ligands or E3 ligase ligands, such as activated esters, carboxylic acids, or through click chemistry reactions if appropriately functionalized bmrb.ionih.govwikipedia.orgwikipedia.orgfishersci.sefishersci.fi. Examples of PEG-based linkers incorporating a PEG3 unit and an amine or azide (B81097) for click chemistry have been reported in the context of PROTAC synthesis cenmed.comnih.govwikipedia.orguni.lu. For instance, Pomalidomide-PEG3-Amine HCl salt is a reported PEG3 amine derivative used as a PROTAC linker wikipedia.org. Similarly, Boc-HyNic-PEG2-N3 has been identified as a PEG-based PROTAC linker uni.lu, indicating that the HyNic-PEG motif is being explored in this field.

The HyNic moiety, while primarily known for its aldehyde/ketone reactivity and metal chelation, could potentially be incorporated into more complex PROTAC linker designs or used for conjugating PROTACs to delivery vehicles or solid supports. The ability to selectively react the amine or the HyNic group provides orthogonality, allowing for multi-step synthesis and the creation of complex molecular architectures required for advanced therapeutic modalities. The hydrophilic nature of the PEG3 linker also contributes to the solubility of the resulting PROTACs, which is crucial for biological applications nih.govfishersci.se. Further research is needed to fully explore the potential of HyNic-PEG3 amine derivatives in engineering novel PROTACs and other targeted therapeutics.

Rational Design of Hybrid Imaging Probes and Theranostic Agents

HyNic-containing compounds have a long-standing history in the field of nuclear medicine, primarily for the efficient and stable radiolabeling of biomolecules with Technetium-99m (99mTc) for diagnostic imaging nih.govnih.govnih.govnih.govnih.govwikipedia.orgwikipedia.orgnih.govnih.govnih.govmacsenlab.comuni-freiburg.de. The HyNic group acts as a bifunctional chelating agent, capable of forming stable complexes with 99mTc, often in the presence of co-ligands like tricine (B1662993) and ethylenediamine (B42938) diacetate (EDDA) nih.govnih.govnih.govwikipedia.orgwikipedia.orgmacsenlab.com. This property makes HyNic-PEG3 amine a valuable building block for the rational design of targeted imaging probes.

By conjugating the HyNic-PEG3 amine (after Boc deprotection) to a targeting vector, such as a peptide or antibody that binds to specific receptors overexpressed in diseased tissues (e.g., cancer cells), researchers can create radiopharmaceuticals for targeted imaging nih.govnih.govnih.govnih.govnih.govuni-freiburg.denih.gov. The PEG3 spacer in this context serves to increase the solubility of the conjugate, reduce non-specific binding, and provide a flexible link between the targeting vector and the radiolabeling moiety, potentially improving biodistribution and target accumulation nih.govfishersci.se.

The concept of theranostic agents, which combine diagnostic imaging and therapeutic capabilities in a single entity, represents a significant area of research. HyNic-PEG3 amine can contribute to the design of such agents. While the HyNic group is primarily for imaging (via radiolabeling), the terminal amine (after Boc deprotection) or the HyNic group itself (through hydrazone formation) can be used to conjugate a therapeutic payload. For example, a therapeutic drug could be attached via the amine handle, while the HyNic group is used for 99mTc labeling. This modular approach, facilitated by the distinct functionalities of HyNic-PEG3 amine, allows for the creation of hybrid constructs where imaging can be used to select patients, delineate tumor margins, and monitor therapeutic response, while the conjugated drug provides the therapeutic effect. Although direct examples of this compound in theranostics were not extensively detailed in the search results, the established use of HyNic in radiopharmaceuticals and the versatility of PEG linkers in conjugating various molecules, including therapeutic agents (as seen in ADCs) nih.govnih.govuni.lunih.govwikipedia.orgfishersci.no, strongly support its potential in this emerging field.

Expanding the Scope of Amine-Reactive Conjugation Chemistries

This compound possesses two distinct functional handles: the Boc-protected amine and the HyNic group. While the HyNic group is primarily known for its reaction with aldehydes and ketones to form stable hydrazone bonds nih.govfishersci.seisotope-cmr.comnih.govguidetopharmacology.org, the terminal amine, once deprotected, offers a versatile site for conjugation through various amine-reactive chemistries.

Amine groups are nucleophilic and can react with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, isothiocyanates, and carboxylic acids (via carbodiimide (B86325) coupling) fishersci.fi. This allows for the conjugation of the HyNic PEG3 amine (after Boc removal) to molecules containing these reactive groups. The PEG3 linker provides valuable spacing and improves the solubility of the resulting conjugates, which is particularly important when conjugating to hydrophobic molecules or for applications in aqueous biological environments nih.govfishersci.se.

Furthermore, the terminal amine can be readily modified to introduce other reactive functionalities, expanding the scope of available conjugation chemistries. For example, the amine can be reacted with NHS-activated click chemistry handles, such as NHS-azide or NHS-alkyne, enabling subsequent click reactions with complementary strained alkynes (like BCN or DBCO) or azides, respectively bmrb.ionih.govwikipedia.orgwikipedia.orgfishersci.seuni.luuni.lufishersci.no. This modular approach allows for the facile creation of complex bioconjugates with precise control over the attachment points. The orthogonal reactivity of the deprotected amine and the HyNic group allows for sequential conjugation steps, enabling the synthesis of heterobifunctional or multi-functional constructs. This expands the utility of HyNic-PEG3 amine beyond its traditional role in radiolabeling, allowing its incorporation into a wider range of chemical biology tools and conjugates.

Perspectives on Site-Specific Functionalization and Modular Bioconjugate Assembly

The design of bioconjugates with well-defined structures and functionalities often requires site-specific conjugation strategies. While random conjugation methods can lead to heterogeneous products with variable properties, site-specific approaches enable better control over the location and stoichiometry of conjugation, leading to more homogeneous and predictable conjugates wikipedia.org. This compound and its deprotected form offer opportunities for both controlled and potentially site-specific functionalization.

The HyNic-aldehyde/ketone reaction is relatively specific compared to reactions targeting common amino acid residues like lysine (B10760008) or cysteine, which may be present at multiple sites on a protein isotope-cmr.comnih.govguidetopharmacology.org. If a biomolecule can be engineered or modified to contain a limited number of accessible aldehyde or ketone groups, conjugation with the HyNic moiety of HyNic-PEG3 amine can be achieved with a degree of site specificity.

Achieving truly site-specific conjugation on complex biomolecules often involves combining the reactivity of linkers like HyNic-PEG3 amine with other strategies, such as enzymatic modification or genetic engineering to introduce specific reactive handles at desired locations fishersci.senih.govwikipedia.orgfishersci.com. The modular nature of this compound makes it compatible with such advanced strategies, allowing for the construction of sophisticated bioconjugates with enhanced control over their composition and properties for diverse applications in chemical biology and beyond.

Q & A

Q. What is the structural and functional significance of the Boc and HyNic groups in Boc-HyNic PEG3 amine for bioconjugation?

The Boc (tert-butoxycarbonyl) group acts as a protective moiety for the amine group, preventing unwanted reactions during synthesis or storage. The HyNic (hydrazinonicotinamide) group enables efficient hydrazone bond formation with aldehydes or ketones under mild conditions, making it ideal for site-specific conjugation to biomolecules like antibodies or proteins. The PEG3 spacer enhances solubility, reduces steric hindrance, and improves biocompatibility, critical for maintaining biomolecule functionality post-conjugation .

Methodological Insight : To activate this compound for conjugation:

Deprotect the Boc group using trifluoroacetic acid (TFA) to expose the primary amine.

React the HyNic group with a carbonyl-containing molecule (e.g., 4-formylbenzamide-modified proteins) at pH 5–6 for optimal hydrazone bond formation .

Q. What standard protocols are recommended for conjugating this compound to oligonucleotides or proteins?

A typical workflow involves:

Deprotection : Remove the Boc group via acid treatment (e.g., 50% TFA in dichloromethane).

Activation : React the free amine with NHS esters or carboxylates (using EDC/NHS chemistry) for covalent attachment to biomolecules.

Purification : Use size-exclusion chromatography or dialysis to isolate the conjugate.

Validation : Confirm conjugation via MALDI-TOF mass spectrometry or UV-Vis spectroscopy to detect PEG3-specific absorption peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize labeling efficiency of this compound in complex biological systems?

Key factors include:

  • pH : Maintain pH 5–6 for HyNic-aldehyde reactions to ensure stable hydrazone bond formation without denaturing proteins.
  • Molar Ratio : Use a 5:1 molar excess of this compound to target biomolecule to drive reaction completion.
  • Temperature : Conduct reactions at 4°C to minimize protein aggregation while allowing sufficient reaction kinetics.
  • Competitive Interference : Add stabilizing agents (e.g., BSA) to reduce non-specific binding in cellular environments .

Data Contradiction Note : While azide-PEG3-amine shows moderate labeling efficiency (++), HyNic derivatives may require additional optimization due to competing hydrolysis in aqueous environments .

Q. What analytical techniques are critical for characterizing this compound conjugates?

  • HPLC-SEC : Assess conjugate purity and molecular weight distribution.
  • Mass Spectrometry (MS) : Confirm exact mass of the conjugate (e.g., MALDI-TOF for proteins, ESI-MS for oligonucleotides).
  • Fluorescence Quenching Assays : Validate HyNic-mediated conjugation by monitoring fluorescence changes upon binding.
  • Stability Testing : Incubate conjugates in physiological buffers (pH 7.4, 37°C) and analyze degradation over 72 hours .

Q. How does this compound enhance PROTAC design for targeted protein degradation?

In PROTACs, the PEG3 linker improves solubility and pharmacokinetics, while the HyNic group enables modular assembly of E3 ligase ligands (e.g., cereblon binders) and target protein binders. For example:

Conjugate the amine terminus to a cereblon ligand (e.g., lenalidomide derivative).

Use the HyNic group to attach a target protein ligand via hydrazone chemistry.
The PEG3 spacer ensures optimal distance between the E3 ligase and target protein, enhancing ternary complex formation and degradation efficiency .

Experimental Validation : Compare degradation efficiency of PEG3-linked PROTACs vs. shorter linkers using Western blotting to measure target protein levels (e.g., BRD4 in leukemia cells) .

Q. How can researchers troubleshoot low yields in this compound-mediated bioconjugation?

Common issues and solutions:

  • Incomplete Deprotection : Verify Boc removal via ninhydrin assay or FTIR spectroscopy.
  • Non-Specific Binding : Include blocking agents (e.g., glycine) during conjugation.
  • Hydrazone Instability : Replace HyNic with more stable click chemistry handles (e.g., DBCO) for in vivo applications.
  • PEG3 Degradation : Store the compound at -20°C under argon to prevent oxidation .

Q. What role does this compound play in multi-step conjugation workflows?

The compound’s orthogonal reactivity allows sequential conjugation:

First, react the HyNic group with an aldehyde-modified antibody.

Subsequently, use the deprotected amine for NHS ester-mediated attachment of fluorescent dyes or drugs.
This modularity is ideal for creating dual-labeled probes for imaging or combination therapies .

Q. Are there computational tools to predict the stability of this compound conjugates?

Molecular dynamics (MD) simulations can model:

  • Hydrazone bond stability under physiological conditions.
  • PEG3 flexibility and steric effects on target binding.
    Tools like GROMACS or AMBER provide insights into conjugate behavior before experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.